

A Technical Guide to the Discovery and History of Molybdenum Isotopes

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Abstract

Molybdenum (Mo), a transition metal with atomic number 42, plays a crucial role in various scientific and industrial fields, including materials science, catalysis, and nuclear medicine. Understanding the isotopic composition of molybdenum is fundamental to its application and study. This technical guide provides an in-depth exploration of the discovery and history of molybdenum's stable and radioactive isotopes. It details the pioneering experimental work that led to their identification, presents key quantitative data in a structured format, and outlines the experimental protocols employed by early researchers. Visual diagrams of the experimental workflows and logical relationships are provided to enhance comprehension.

The Discovery of the Element Molybdenum

Before the identification of its isotopes, the element molybdenum itself had to be distinguished from other substances. For centuries, the mineral molybdenite (now known to be molybdenum disulfide, MoS_2) was confused with graphite and lead ore (galena) due to its similar appearance and lubricating properties. The name "molybdenum" is derived from the Greek word "molybdos," meaning lead.

In 1778, the Swedish chemist Carl Wilhelm Scheele conducted experiments that definitively proved molybdenite was a sulfide of a new, distinct element.^[1] He treated molybdenite with hot nitric acid, producing a white powder which he deduced was the oxide of the new element.^[1]

However, Scheele was unable to isolate the metal himself. Following Scheele's work, Peter Jacob Hjelm, another Swedish chemist, successfully isolated the metal in 1781 by reducing the white oxide with carbon and linseed oil.[1]

The Dawn of Isotope Discovery: Mass Spectrometry

The discovery of isotopes—atoms of the same element with different masses—was a direct result of the development of mass spectrometry in the early 20th century. The pioneering work of J.J. Thomson with his parabola mass spectrograph and later, the more advanced mass spectrographs developed by F.W. Aston, enabled the separation of ions based on their mass-to-charge ratio, revealing that many elements were composed of multiple isotopes.[2]

Discovery of the Stable Isotopes of Molybdenum

The definitive identification of the stable isotopes of molybdenum was accomplished by Francis William Aston in 1930. In his publication "The Constitution of Molybdenum," Aston reported the results of his analysis using his third-generation mass spectrograph.[3]

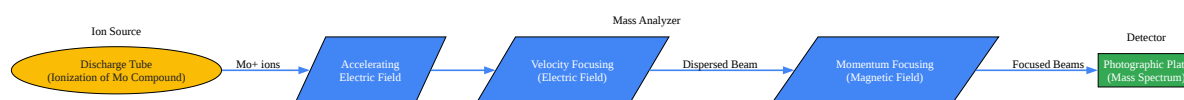
Experimental Protocol: Aston's Mass Spectrograph (1927 Model)

Aston's third mass spectrograph, with which he analyzed molybdenum, represented a significant improvement in resolution and accuracy over his earlier models. The fundamental principles of its operation are outlined below:

- **Ionization:** A sample of a volatile molybdenum compound, likely molybdenum hexacarbonyl ($\text{Mo}(\text{CO})_6$) due to its volatility, was introduced into a discharge tube. An electrical discharge then ionized the molecules.
- **Acceleration:** The positively charged molybdenum ions were accelerated by an electric field.
- **Velocity Focusing:** The ion beam was passed through a region with a uniform electric field between two parallel plates, which dispersed the ions based on their energy.
- **Momentum Focusing:** The dispersed beam then entered a region with a strong magnetic field, perpendicular to the electric field. This magnetic field was designed to refocus the ions

with the same mass-to-charge ratio, regardless of their initial velocity, onto a single point on a photographic plate.

- Detection: The impact of the ions on the photographic plate created a series of lines, or a mass spectrum, with each line corresponding to a specific isotope of molybdenum. The position of the line indicated the mass of the isotope, and the intensity of the line was proportional to its abundance.



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Workflow of Aston's Mass Spectrograph for Molybdenum Isotope Analysis.

Quantitative Data: Stable Isotopes of Molybdenum

Aston's work revealed that natural molybdenum is a composite of several stable isotopes. Modern measurements have refined the natural abundances of these isotopes.

Isotope	Mass Number (A)	Protons (Z)	Neutrons (N)	Natural Abundance (%)
⁹² Mo	92	42	50	14.53
⁹⁴ Mo	94	42	52	9.15
⁹⁵ Mo	95	42	53	15.84
⁹⁶ Mo	96	42	54	16.67
⁹⁷ Mo	97	42	55	9.60
⁹⁸ Mo	98	42	56	24.39
¹⁰⁰ Mo	100	42	58	9.82

Discovery of Radioactive Molybdenum Isotopes

The discovery of radioactive isotopes of molybdenum occurred later, primarily through the use of particle accelerators and nuclear reactors. These artificial isotopes are not found in nature (with the exception of minute traces from spontaneous fission of heavy elements).

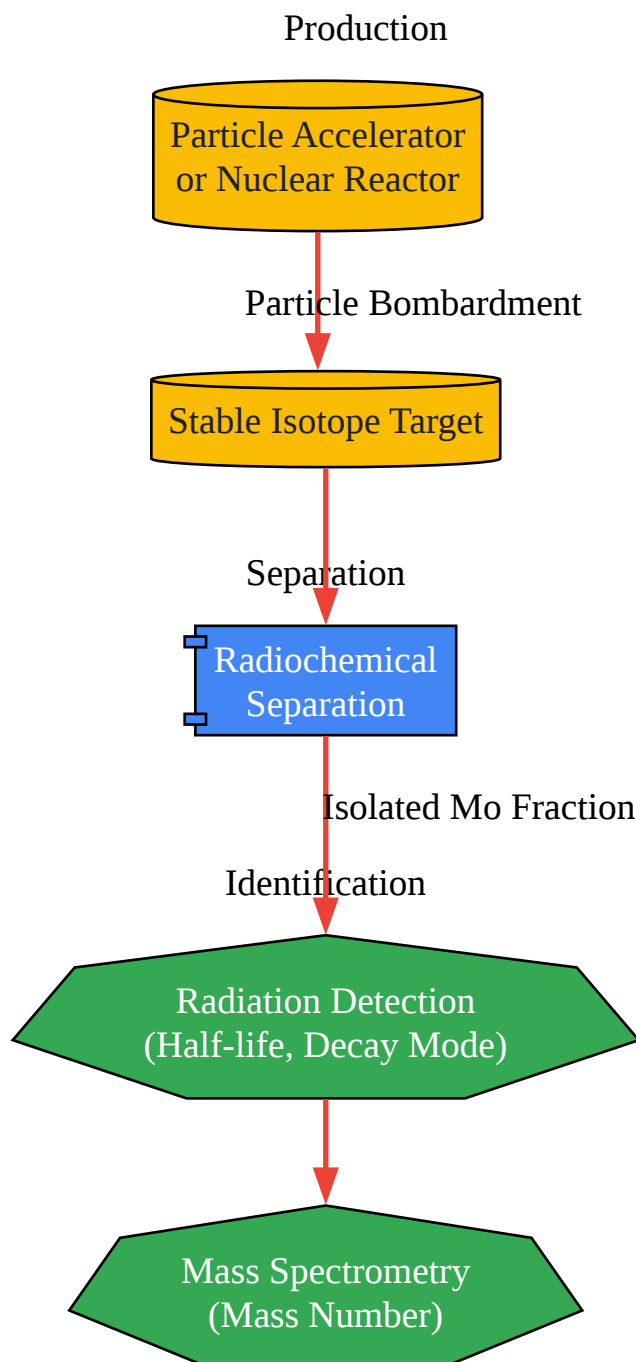
Experimental Protocols for the Production and Identification of Radioactive Isotopes

The general workflow for the discovery of a new radioactive isotope involved the following steps:

- **Target Bombardment:** A stable isotope target was bombarded with high-energy particles (e.g., protons, deuterons, neutrons) in a cyclotron or nuclear reactor.
- **Radiochemical Separation:** The bombarded target, now containing a mixture of the original target material and newly formed radioactive isotopes, underwent chemical processing to isolate the molybdenum fraction.
- **Radiation Detection and Half-Life Measurement:** The isolated molybdenum sample was then analyzed using radiation detectors (e.g., Geiger-Müller counters, scintillation detectors) to

measure the type and energy of the emitted radiation and to determine the half-life of the decay.

- Mass Identification: In some cases, mass spectrometry was used to confirm the mass number of the newly discovered radioactive isotope.



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General Workflow for the Discovery of Radioactive Molybdenum Isotopes.

Key Radioactive Isotopes of Molybdenum

The following table summarizes the discovery and properties of some of the most significant radioactive isotopes of molybdenum.

Isotope	Discoverer(s)	Year of Discovery	Method of Production	Half-life	Decay Mode(s)
⁹⁰ Mo	Not definitively documented in searches	1953	Cyclotron bombardment	5.56 hours	β ⁺ , EC
⁹¹ Mo	Not definitively documented in searches	1948	Cyclotron bombardment	15.49 minutes	β ⁺ , EC
⁹³ Mo	Not definitively documented in searches	-	Neutron activation of ⁹² Mo	4,000 years	EC
⁹⁹ Mo	Product of Uranium Fission	1930s-1940s	Neutron irradiation of ²³⁵ U	65.94 hours	β ⁻
¹⁰¹ Mo	Not definitively documented in searches	1941	Cyclotron bombardment	14.61 minutes	β ⁻

Note on the Discovery of Mo-99: Molybdenum-99 was identified as a significant fission product during early research into nuclear fission in the late 1930s and early 1940s as part of the Manhattan Project. Its importance as the parent isotope of Technetium-99m, a crucial medical

radioisotope, led to extensive study and the development of dedicated production methods.[4]
[5]

Conclusion

The history of the discovery of molybdenum's isotopes is intrinsically linked to the advancement of experimental physics and chemistry. From the foundational work of Scheele and Hjelm in identifying the element to Aston's pioneering use of mass spectrometry to unravel its stable isotopic composition, and the subsequent creation of radioactive isotopes in particle accelerators and nuclear reactors, our understanding of this versatile element has continuously evolved. The data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and professionals, highlighting the ingenuity and meticulous work that has shaped our knowledge of molybdenum and its isotopes, which continue to be of great importance in science and medicine.

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